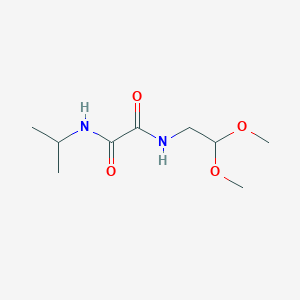
N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide, also known as DMPEA, is an organic compound that belongs to the family of amides and is used as a raw material in the synthesis of various compounds. It is a colorless, odorless, and crystalline solid with a melting point of 108-112°C. It is soluble in water, alcohols, and ethers but insoluble in benzene and petroleum ether. DMPEA is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, fragrances, and dyes.
Applications De Recherche Scientifique
N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide has been used in a variety of scientific research applications, including the synthesis of drugs, fragrances, dyes, and agrochemicals. It has also been used in the synthesis of several compounds, such as anesthetics, antimicrobials, and anti-inflammatory agents. In addition, it has been used in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other drugs used to treat depression, anxiety, and other mental health disorders.
Mécanisme D'action
The mechanism of action of N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide is still not fully understood. However, it is believed that it acts as a proton donor, donating a proton to the substrate molecule and thus facilitating the formation of an amide bond. This mechanism of action has been studied in the synthesis of various compounds, including drugs and fragrances.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide are still not fully understood. However, it is believed to have some antifungal and antibacterial properties, as well as some anti-inflammatory effects. In addition, it has been shown to have some activity as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide in laboratory experiments is its low cost and ease of preparation. It is readily available in most chemical supply stores, and it is relatively easy to synthesize. In addition, it is relatively non-toxic and does not have any significant adverse effects on human health. However, it is important to note that N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide can be corrosive and should be handled with care.
Orientations Futures
The use of N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide in scientific research is still in its early stages, and there is much potential for future research. Potential future directions include further studies on the biochemical and physiological effects of N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide, as well as its potential applications in the synthesis of drugs, fragrances, dyes, and agrochemicals. In addition, further research could be conducted on the mechanism of action of N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide, as well as its potential use as an inhibitor of certain enzymes. Finally, further research could be conducted on the safety and toxicity of N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide, as well as its potential uses in medical and therapeutic applications.
Méthodes De Synthèse
N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide is synthesized from propionic acid and dimethoxyethanol by a reaction known as an amide synthesis. The reaction involves the condensation of the two reactants in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is conducted at a temperature of around 100°C for several hours, and the product is a colorless, odorless crystalline solid.
Propriétés
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-6(2)11-9(13)8(12)10-5-7(14-3)15-4/h6-7H,5H2,1-4H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUHNYIQLBESGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B6579940.png)
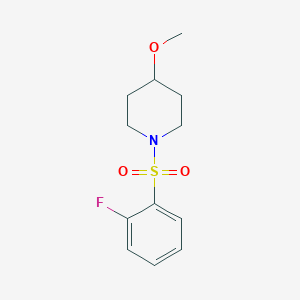
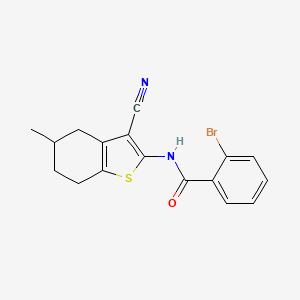
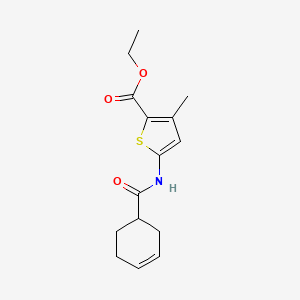
![6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6579973.png)
![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
![ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B6579997.png)
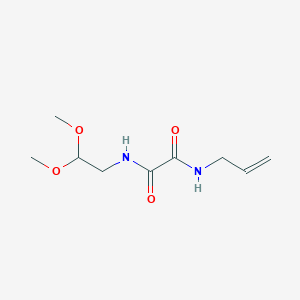
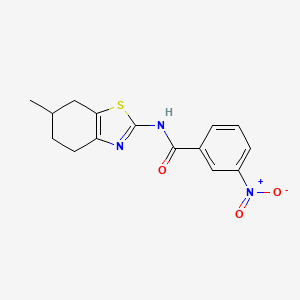
![N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6580002.png)

![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B6580015.png)
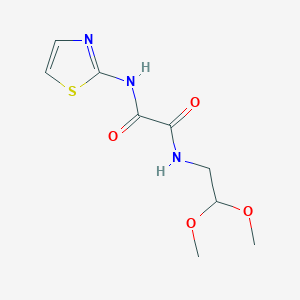
![7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6580029.png)